2-(2-Cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
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Overview
Description
2-(2-Cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile is an organic compound that features a cyano group, a fluorophenyl group, and a pyrrole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, a nitrile group can be introduced via a nucleophilic substitution reaction.
Pyrrole Ring Formation: The pyrrole ring can be synthesized through a Paal-Knorr synthesis or similar methods.
Coupling Reaction: The final step would involve coupling the fluorophenyl intermediate with the pyrrole ring under specific conditions, possibly using a base and a catalyst.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The fluorophenyl group can participate in various substitution reactions, especially electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine
Pharmaceuticals: Potential use in drug discovery and development due to its unique structure and possible biological activity.
Biological Probes: May be used as a probe in biochemical assays to study enzyme interactions or receptor binding.
Industry
Chemical Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The cyano and fluorophenyl groups could play a role in binding interactions, while the pyrrole ring might be involved in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Cyano-3-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile: Similar structure with a chlorine atom instead of fluorine.
2-(2-Cyano-3-bromophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(2-Cyano-3-fluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile can significantly influence its chemical reactivity and biological activity, making it unique compared to its chloro and bromo analogs.
Properties
IUPAC Name |
2-[cyano-(1-methylpyrrol-2-yl)methyl]-6-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3/c1-18-7-3-6-14(18)12(9-17)10-4-2-5-13(15)11(10)8-16/h2-7,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKVQLPPLKLOOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(C#N)C2=C(C(=CC=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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